molecular formula C21H21N3O5S B2590488 N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-29-9

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2590488
CAS RN: 923373-29-9
M. Wt: 427.48
InChI Key: IJBSPIVZIPECJH-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide” is a compound that falls under the category of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives . These derivatives have been developed through green and eco-friendly synthesis . They have been evaluated for activity against TNF-α in vitro .


Synthesis Analysis

The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and have been reported to yield high results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are condensation reactions . These reactions occur between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines .

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is its selectivity for the KCNQ1 potassium channel, which makes it a useful tool for studying the channel's function. However, one limitation is that this compound is a small molecule, which can make it difficult to study in vivo. Additionally, the synthesis of this compound is complex and requires several steps, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide. One direction is the development of this compound into a drug for the treatment of cardiac arrhythmias. Another direction is the study of the effects of this compound on other potassium channels and ion channels. Additionally, the development of analogs of this compound with improved pharmacokinetic properties could lead to the development of more effective drugs for the treatment of cardiac arrhythmias.

Synthesis Methods

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide involves several steps, including the reaction of a piperidine derivative with an isatoic anhydride to form an intermediate, which is then reacted with tosyl chloride to form the final product. The synthesis has been described in detail in a publication by the researchers who discovered this compound.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide has been extensively studied in vitro and in vivo, and has been shown to be a potent and selective activator of the KCNQ1 potassium channel. The channel is important in regulating the electrical activity of the heart, and dysfunction of the channel can lead to cardiac arrhythmias. This compound has the potential to be developed into a drug for the treatment of cardiac arrhythmias.

Biochemical Analysis

Biochemical Properties

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tumor necrosis factor-alpha (TNF-α), which is a key regulator of the inflammatory cascade . The interaction between this compound and TNF-α involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including various cytokines and receptors, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TNF-α, this compound can reduce inflammation and modulate immune responses . Furthermore, this compound affects the expression of genes involved in inflammatory and immune responses, leading to altered cellular functions. The impact on cellular metabolism includes changes in energy production and utilization, as well as the modulation of metabolic pathways involved in inflammation and immune regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of TNF-α, preventing its interaction with its receptors and subsequent signaling pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. The compound’s inhibition of TNF-α affects metabolic flux and the levels of metabolites involved in inflammatory processes . Additionally, this compound may influence the activity of other enzymes and metabolic pathways, further modulating cellular responses and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells is influenced by its interactions with intracellular proteins and organelles, affecting its efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its ability to modulate cellular processes.

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSPIVZIPECJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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